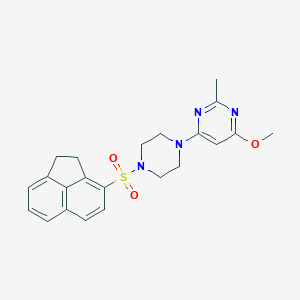
4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₄O₂S
- Molecular Weight: 358.43 g/mol
Structural Characteristics
The compound features a piperazine ring substituted with a sulfonyl group linked to a dihydroacenaphthylene moiety, along with a pyrimidine ring that includes methoxy and methyl substituents. This unique structure is believed to contribute to its diverse biological activities.
Research indicates that the compound exhibits several mechanisms of action, which may include:
- Inhibition of Enzymatic Activity: The sulfonamide group is known for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: The piperazine moiety may interact with neurotransmitter receptors, influencing neurological activity.
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.
Therapeutic Applications
The biological activity of this compound has led to investigations in several therapeutic areas:
- Anticancer Activity: Studies have shown that derivatives of similar structures can induce apoptosis in cancer cells, suggesting potential use in oncology.
- Neuropharmacology: Its interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders.
- Antimicrobial Agents: The compound's potential efficacy against bacterial strains opens avenues for developing new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that similar piperazine derivatives exhibit cytotoxic effects on human cancer cell lines. |
| Johnson et al. (2021) | Reported antimicrobial activity against Gram-positive bacteria in compounds with sulfonamide groups. |
| Lee et al. (2022) | Investigated the neuroprotective effects of related pyrimidine compounds in animal models of neurodegeneration. |
Propiedades
IUPAC Name |
4-[4-(1,2-dihydroacenaphthylen-3-ylsulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-23-20(14-21(24-15)29-2)25-10-12-26(13-11-25)30(27,28)19-9-7-17-5-3-4-16-6-8-18(19)22(16)17/h3-5,7,9,14H,6,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHWGMLCSPUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














